3,3,4,4,7,7-Hexamethylnona-5,8-dienal
Description
3,3,4,4,7,7-Hexamethylnona-5,8-dienal is a branched-chain α,β-unsaturated aliphatic aldehyde characterized by six methyl substituents at positions 3, 4, and 7, along with conjugated double bonds at positions 5 and 7. The compound’s high degree of branching and non-conjugated dienal system may influence its physicochemical properties and biological interactions compared to simpler analogs.
Properties
CAS No. |
61775-71-1 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,3,4,4,7,7-hexamethylnona-5,8-dienal |
InChI |
InChI=1S/C15H26O/c1-8-13(2,3)9-10-14(4,5)15(6,7)11-12-16/h8-10,12H,1,11H2,2-7H3 |
InChI Key |
FOYTUZNIBWTGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)C(C)(C)C=CC(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and methylation steps. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,7,7-Hexamethylnona-5,8-dienal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3,4,4,7,7-Hexamethylnona-5,8-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of double bonds and methyl groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The structural uniqueness of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal becomes evident when compared to related aldehydes (Table 1). Key analogs include:
- (5E)-2,6,10-Trimethylundeca-5,9-dienal: A female termite pheromone featuring two non-conjugated double bonds and methyl branches at positions 2, 6, and 10 .
- Hexa-2(trans),4(trans)-dienal and Deca-2(trans),4(trans)-dienal : α,β-unsaturated aldehydes evaluated as flavoring agents, with conjugated double bonds and minimal branching .
Table 1. Structural Comparison of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Double Bond Positions | Biological Role |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₂O | 194.31 | 6 methyl (3,3,4,4,7,7) | 5,8 (non-conjugated) | Not reported |
| syn-4,6-Dimethylundecanal | C₁₃H₂₆O | 198.34 | 2 methyl (4,6) | None | Termite male sex pheromone |
| (5E)-2,6,10-Trimethylundeca-5,9-dienal | C₁₄H₂₄O | 208.34 | 3 methyl (2,6,10) | 5,9 (non-conjugated) | Termite female sex pheromone |
| Hexa-2(trans),4(trans)-dienal | C₆H₈O | 96.13 | None | 2,4 (conjugated) | Flavoring agent |
| Deca-2(trans),4(trans)-dienal | C₁₀H₁₆O | 152.23 | None | 2,4 (conjugated) | Flavoring agent |
Physicochemical Properties
The six methyl groups in this compound likely reduce volatility compared to linear analogs like hexa-2,4-dienal (boiling point ~60°C) due to increased molecular weight and steric hindrance. Non-conjugated double bonds (5,8) may lower reactivity in electrophilic addition compared to conjugated systems (e.g., 2,4-dienals), which are prone to Michael addition .
Toxicological Profiles
The European Food Safety Authority (EFSA) evaluated α,β-unsaturated aldehydes like hexa-2,4-dienal and deca-2,4-dienal for genotoxicity. Key findings include:
- No mutagenic activity in bacterial or mammalian cell assays.
- No micronuclei induction in in vivo rodent studies . The absence of conjugated double bonds in this compound may further reduce reactivity-related toxicity, though empirical data are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
